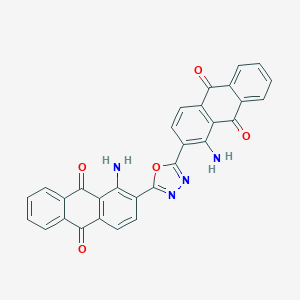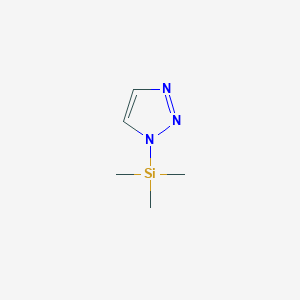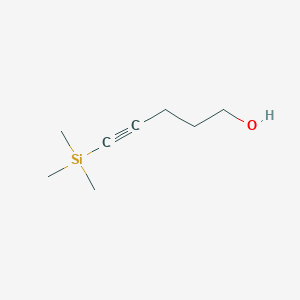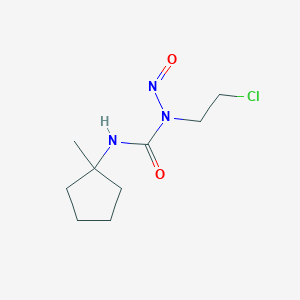
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (NCEU) is an organophosphorus compound that is used in laboratory experiments for its various biochemical and physiological effects. It is a colorless, odorless, and relatively non-toxic compound that has been used in a variety of research studies, including those related to the biochemical and physiological effects of organophosphorus compounds. NCEU has been used in a variety of applications, including the synthesis of other compounds, the production of pharmaceuticals, and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Urease Inhibition and Environmental Health
Urease inhibitors like N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea are critical in reducing the hydrolysis of urea-based fertilizers in agriculture, which can mitigate environmental pollution and enhance nitrogen use efficiency. Studies have demonstrated the effectiveness of urease inhibitors in reducing ammonia volatilization from urea, thus decreasing the need for excessive fertilizer application and reducing greenhouse gas emissions. This is significant for achieving the EU’s target of reducing greenhouse gas emissions by 40% by 2030 (Ray et al., 2020).
Nitrogen Fertilization Optimization
The use of urease inhibitors is also integral to optimizing nitrogen fertilization strategies. By slowing down urea decomposition in soil, these inhibitors help align nitrogen availability with crop nitrogen demand, potentially enhancing crop yield and reducing environmental impacts. The efficiency of urea fertilizers, often compromised by volatilization or leaching, can be significantly improved through the application of these chemical modifiers, thus ensuring better nitrogen use efficiency and supporting sustainable agricultural practices (Bremner, 1995).
Environmental Protection
Beyond agriculture, the potential of urease inhibitors in environmental protection is notable. By preventing the rapid conversion of urea into ammonia and other nitrogen compounds, these inhibitors can play a role in reducing the contamination of water bodies and preventing eutrophication, which is a major environmental concern associated with nitrogen runoff from agricultural lands (Kosikowska & Berlicki, 2011).
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-(4-cyanophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-5-6-13-10(15)14-9-3-1-8(7-12)2-4-9/h1-4H,5-6H2,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHSQTUNXMNMTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)NCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291827 |
Source


|
| Record name | N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea | |
CAS RN |
13908-43-5, 162478-62-8 |
Source


|
| Record name | NSC78514 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)


![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)








